

Application Note and Protocol: Solid-Phase Synthesis of [D-Phe4]-Met-enkephalin

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Compound of Interest

Compound Name: 5-Met-enkephalin, 4-d-phe

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Abstract

This document provides a detailed protocol for the solid-phase synthesis of [D-Phe4]-Met-enkephalin, an analog of the endogenous opioid peptide Met-enkephalin. The synthesis is based on the widely used Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy. This protocol outlines the step-by-step procedure from resin preparation to final peptide cleavage, purification, and characterization. All quantitative data and experimental parameters are presented in structured tables for clarity and reproducibility. Additionally, a graphical representation of the synthesis workflow is provided.

Introduction

Met-enkephalin is a pentapeptide with the sequence Tyr-Gly-Gly-Phe-Met that plays a significant role in pain modulation by acting on opioid receptors. The substitution of L-Phenylalanine at position 4 with its D-enantiomer, D-Phenylalanine, can enhance the peptide's resistance to enzymatic degradation, thereby prolonging its analgesic effects. Solid-phase peptide synthesis (SPPS) is the method of choice for preparing such synthetic peptides, offering high efficiency and the ability to incorporate non-natural amino acids.^[1]

The Fmoc/tBu strategy utilizes the base-labile Fmoc group for temporary N α -amino protection and acid-labile protecting groups for amino acid side chains.^{[2][3]} This orthogonal protection scheme allows for the selective deprotection of the N-terminus for chain elongation under mild

basic conditions, while the side-chain protecting groups remain intact until the final acid-mediated cleavage from the solid support.[\[2\]](#)

Materials and Reagents

All amino acid derivatives and reagents should be of peptide synthesis grade.

Reagent	Abbreviation	Purpose
Fmoc-Met-OH	-	First amino acid to be coupled to the resin
Fmoc-D-Phe-OH	-	D-amino acid for incorporation at position 4
Fmoc-Gly-OH	-	Amino acid for positions 2 and 3
Fmoc-Tyr(tBu)-OH	-	Tyrosine with tert-butyl protected side chain
Wang Resin	-	Solid support for synthesis of C-terminal acid peptides
N,N'-Diisopropylcarbodiimide	DIC	Coupling reagent
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate	HBTU	Coupling reagent
N,N-Diisopropylethylamine	DIPEA	Base for coupling reaction
Piperidine	-	Reagent for Fmoc group removal
N,N-Dimethylformamide	DMF	Solvent
Dichloromethane	DCM	Solvent
Trifluoroacetic acid	TFA	Reagent for cleavage and deprotection
Triisopropylsilane	TIPS	Scavenger in cleavage cocktail
1,2-Ethanedithiol	EDT	Scavenger for methionine protection
Diethyl ether (cold)	-	For peptide precipitation
Acetonitrile (HPLC grade)	ACN	Mobile phase for HPLC
Water (HPLC grade)	H ₂ O	Mobile phase for HPLC

Experimental Protocol

The synthesis of [D-Phe⁴]-Met-enkephalin (Tyr-Gly-Gly-D-Phe-Met) is performed on a 0.1 mmol scale.

Resin Preparation and First Amino Acid Coupling

- Resin Swelling: Swell 200 mg of Wang resin (0.5 mmol/g loading) in DMF for 30 minutes in a reaction vessel.
- First Amino Acid Coupling (Met):
 - Dissolve Fmoc-Met-OH (0.2 mmol, 2 eq) and HBTU (0.2 mmol, 2 eq) in DMF.
 - Add DIPEA (0.4 mmol, 4 eq) to the amino acid solution and pre-activate for 5 minutes.
 - Add the activated amino acid solution to the swollen resin and shake for 2 hours at room temperature.
 - Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

Peptide Chain Elongation

The following cycle of deprotection and coupling is repeated for each subsequent amino acid (D-Phe, Gly, Gly, Tyr(tBu)).

Table 1: Parameters for Deprotection and Coupling Cycles

Step	Reagent/Solvent	Volume	Duration	Repetitions
Fmoc Deprotection	20% Piperidine in DMF	5 mL	5 min	2
Washing	DMF	5 mL	1 min	5
Coupling				
Fmoc-amino acid	0.2 mmol (2 eq) in DMF	2 mL	-	1
HBTU	0.2 mmol (2 eq) in DMF	2 mL	-	1
DIPEA	0.4 mmol (4 eq)	70 μ L	-	1
Pre-activation	-	-	5 min	1
Coupling Reaction	-	-	1 hour	1
Washing	DMF	5 mL	1 min	3
DCM	5 mL	1 min	3	
DMF	5 mL	1 min	3	

Cleavage and Deprotection

- After the final coupling step, perform a final Fmoc deprotection.
- Wash the peptide-resin with DMF (3x) and DCM (3x) and dry under vacuum.
- Prepare the cleavage cocktail (see Table 2).
- Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.^[4]
- Filter the resin and collect the filtrate.
- Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

- Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
- Dry the crude peptide pellet under vacuum.

Table 2: Cleavage Cocktail Composition

Reagent	Percentage (v/v)	Volume for 10 mL	Purpose
Trifluoroacetic acid (TFA)	94%	9.4 mL	Cleaves peptide from resin and removes side-chain protecting groups
Triisopropylsilane (TIPS)	2.5%	0.25 mL	Scavenger for carbocations
Water	2.5%	0.25 mL	Scavenger
1,2-Ethanedithiol (EDT)	1%	0.1 mL	Protects methionine from oxidation

Purification and Characterization

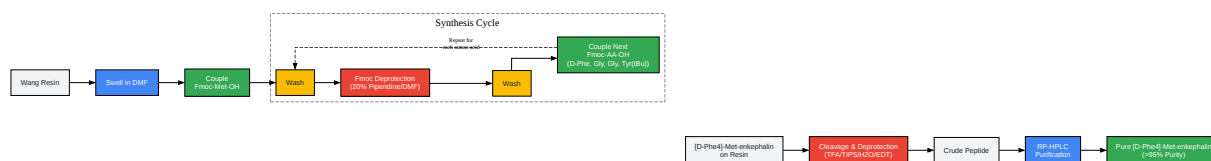
- Purification:
 - Dissolve the crude peptide in a minimal amount of 50% ACN/water.
 - Purify by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.[\[5\]](#)
 - Use a linear gradient of Buffer B (see Table 3) in Buffer A. A typical gradient is 10-60% Buffer B over 30 minutes.[\[6\]](#)
 - Collect fractions and analyze for purity.
 - Pool pure fractions and lyophilize to obtain the final peptide as a white powder.

Table 3: HPLC Buffers

Buffer	Composition
Buffer A	0.1% TFA in Water
Buffer B	0.1% TFA in Acetonitrile

- Characterization:
 - Purity Analysis: Analytical RP-HPLC of the purified peptide should show a purity of $\geq 95\%$.
[7]
 - Identity Confirmation: Confirm the molecular weight of the peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF). The expected monoisotopic mass for [D-Phe4]-Met-enkephalin ($C_{28}H_{37}N_5O_7S$) is approximately 587.24 g/mol .

Workflow Diagram



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Caption: Solid-phase synthesis workflow for [D-Phe4]-Met-enkephalin.

Expected Results

Following this protocol, the solid-phase synthesis of [D-Phe4]-Met-enkephalin is expected to yield a crude product that can be purified to $\geq 95\%$ purity as determined by analytical RP-HPLC. The final yield of the purified peptide will vary depending on the efficiency of each coupling step and the recovery from purification, but yields in the range of 20-40% based on the initial resin loading are typically achievable. Mass spectrometry analysis should confirm the identity of the final product with the expected molecular weight.

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